molecular formula C8H4Cl2FN B1461099 2,4-Dichloro-6-fluorophenylacetonitrile CAS No. 1806302-24-8

2,4-Dichloro-6-fluorophenylacetonitrile

Cat. No.: B1461099
CAS No.: 1806302-24-8
M. Wt: 204.02 g/mol
InChI Key: DKWBINSZQWTLBC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN It is a nitrile derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluorophenylacetonitrile typically involves the reaction of 2,4-dichloro-6-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted phenylacetonitriles.

    Reduction: Formation of 2,4-dichloro-6-fluoroaniline.

    Oxidation: Formation of 2,4-dichloro-6-fluorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-6-fluorophenylacetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorophenylacetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetonitrile: Similar structure but lacks the fluorine atom.

    2,3-Dichloro-6-fluorophenylacetonitrile: Similar structure with different chlorine atom positions.

    2,4-Dichlorophenoxyacetic acid: Similar chlorinated phenyl structure but with a different functional group.

Uniqueness

2,4-Dichloro-6-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. The combination of these halogens enhances its potential for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichloro-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWBINSZQWTLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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